![molecular formula C17H17FN2OS2 B2663222 N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide CAS No. 942003-31-8](/img/structure/B2663222.png)
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide
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Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Scientific Research Applications
Cytotoxicity and Biological Activity
- The acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, sharing structural similarities with the queried compound, exhibited significant cytotoxic effects on resistant cancer cell lines (melanoma, ovarian, glioblastoma) by inhibiting topoisomerase II and affecting cell cycle progression. These derivatives also displayed potential intercalation ability, suggesting their applicability in cancer therapy due to their electron-deficient anthraquinone analogues properties (Gomez-Monterrey et al., 2011).
Immunomodulatory Effects
- Novel butenamides, including those with thiophene moieties, have shown immunosuppressive activity towards proliferating T-lymphocytes, which could have implications for the development of new immunosuppressive drugs (Axton et al., 1992).
Applications in Organic Synthesis
- Research has demonstrated the feasibility of using N,N-dimethylformamide (DMF) and ammonia as a combined source for the cyano "CN" unit in the cyanation of aryl C-H bonds. This innovative approach offers a regioselective method to synthesize monosubstituted nitriles, expanding the toolkit for organic synthesis and potentially benefiting the manufacturing of related compounds (Kim & Chang, 2010).
Material Science and Liquid Crystals
- Cyanobiphenyl-based liquid crystal dimers containing sulfur links have been synthesized and evaluated for their transitional properties and potential applications in display technologies. These compounds, which exhibit twist-bend nematic and nematic phases, highlight the role of molecular curvature, flexibility, and biaxiality in designing advanced materials (Cruickshank et al., 2019).
properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2OS2/c1-11-12(2)23-17(15(11)10-19)20-16(21)4-3-9-22-14-7-5-13(18)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLBJHUAMLUJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCCSC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide |
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